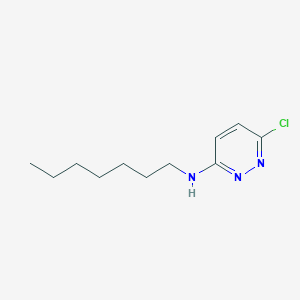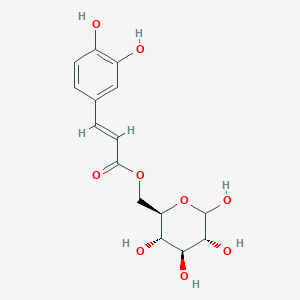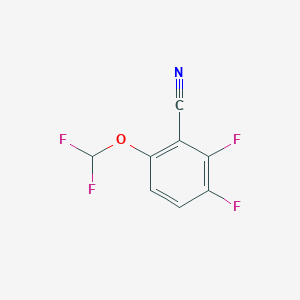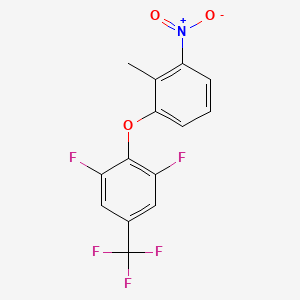
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is an organic compound with the molecular formula C17H18N4O5 It is a derivative of urea, where the hydrogen atoms are replaced by diethyl, 4-nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea typically involves the reaction of 4-nitroaniline with diethyl carbonate in the presence of a base, followed by the reaction with phenyl isocyanate. The reaction conditions often include:
Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include methanol or ethanol.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: 1,3-Diethyl-1-(4-aminophenyl)-3-phenylurea.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Diethylamine, 4-nitroaniline, and phenyl isocyanate.
Scientific Research Applications
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive compounds with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Its derivatives are studied for their interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Similar structure but with an additional nitrophenyl group.
1,3-Diethyl-3-phenylurea: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
1,3-Diphenylurea: Contains two phenyl groups instead of diethyl and nitrophenyl groups.
Uniqueness
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets and the potential for diverse applications in research and industry.
Properties
CAS No. |
24827-78-9 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1,3-diethyl-1-(4-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-8-6-5-7-9-14)17(21)19(4-2)15-10-12-16(13-11-15)20(22)23/h5-13H,3-4H2,1-2H3 |
InChI Key |
MWQXCGJYCCBRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)






